N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a pyrazine moiety, and a tetrahydronaphthalene sulfonamide group, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group is introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl₃) to facilitate the formation of the carbon-carbon bond.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the selection of cost-effective reagents, efficient catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydronaphthalene moieties, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may target the sulfonamide group or the pyrazine ring, employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole and pyrazine rings, using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.
Substitution: Halogenation with N-bromosuccinimide (NBS), nucleophilic substitution with sodium azide (NaN₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit activity against various biological targets due to its pyrazole and pyrazine components. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s sulfonamide group suggests potential applications as an antimicrobial or anti-inflammatory agent. Research could explore its efficacy in treating bacterial infections or inflammatory diseases.
Industry
Industrially, the compound might be used in the synthesis of dyes, pigments, or polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects likely involves interactions with specific molecular targets. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with proteins or nucleic acids, modulating their activity. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Similar structure but with a pyridine ring instead of pyrazine.
N-((1-methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Contains a pyrimidine ring, offering different electronic properties.
Uniqueness
The presence of the pyrazine ring in N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide distinguishes it from similar compounds, potentially enhancing its ability to interact with biological targets through additional hydrogen bonding or coordination with metal ions.
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-24-16(11-18(23-24)19-13-20-8-9-21-19)12-22-27(25,26)17-7-6-14-4-2-3-5-15(14)10-17/h6-11,13,22H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYSPSXNJSWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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